molecular formula C10H13NO4 B6160126 methyl 2-amino-3,5-dimethoxybenzoate CAS No. 68701-21-3

methyl 2-amino-3,5-dimethoxybenzoate

Cat. No.: B6160126
CAS No.: 68701-21-3
M. Wt: 211.2
InChI Key:
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Description

Methyl 2-amino-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4. It is a derivative of benzoic acid, featuring amino and methoxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,5-dimethoxybenzoate can be synthesized through several methods. One common route involves the reduction of methyl 4,5-dimethoxy-2-nitrobenzoate using a reducing agent such as iron powder in the presence of glacial acetic acid . The reaction conditions typically include heating and stirring to ensure complete reduction of the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction is often carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Methyl 2-amino-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4,5-dimethoxybenzoate
  • Methyl 3,5-dimethoxybenzoate
  • 2-Amino-4,5-dimethoxybenzoic acid

Uniqueness

Methyl 2-amino-3,5-dimethoxybenzoate is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

68701-21-3

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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